tert-butyl N-[trans-4-amino-3-piperidyl]carbamate
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Overview
Description
tert-butyl N-[trans-4-amino-3-piperidyl]carbamate: is a chemical compound with the molecular formula C10H21N3O2 and a molecular weight of 215.3 g/mol . It is a solid at room temperature and is commonly used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[trans-4-amino-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with trans-4-amino-3-piperidyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dichloromethane or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[trans-4-amino-3-piperidyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[trans-4-amino-3-piperidyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, the compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme-substrate interactions and protein-ligand binding studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and the study of drug-receptor interactions .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of tert-butyl N-[trans-4-amino-3-piperidyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
- tert-butyl carbamate
- trans-4-amino-3-piperidyl carbamate
- N-tert-butyl-4-amino-3-piperidyl carbamate
Uniqueness: tert-butyl N-[trans-4-amino-3-piperidyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. Additionally, the trans-4-amino-3-piperidyl moiety imparts specific binding characteristics, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-aminopiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6,11H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLKAXGDGMUXHK-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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